

# BAY-299 off-target effects on other kinases or enzymes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BAY-299

Cat. No.: B605933

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## BAY-299 Technical Support Center: Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the off-target effects of **BAY-299**, a potent dual inhibitor of the BRPF2 (Bromodomain and PHD finger containing protein 2) and TAF1/TAF1L (TATA-box binding protein associated factor 1/1L) bromodomains.

### Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and potency of **BAY-299**?

**BAY-299** is a highly potent dual inhibitor of the BRPF2 and TAF1/TAF1L bromodomains. Its potency has been determined using various biochemical and cellular assays, with IC<sub>50</sub> values in the nanomolar range.

Q2: What is the selectivity profile of **BAY-299** against other bromodomains?

**BAY-299** exhibits significant selectivity for BRPF2 and TAF1/TAF1L over other bromodomain families, including other members of the BRPF family and the well-studied BET family (e.g., BRD4).[1] The following table summarizes the in vitro potency and selectivity of **BAY-299** against a panel of bromodomains.

## Quantitative Data Summary: BAY-299 Bromodomain Selectivity

Target Bromodomain	Assay Type	IC50 (nM)	Selectivity vs. BRPF2 (fold)
BRPF2 (BRD1)	TR-FRET	67	-
AlphaScreen	97	-	
TAF1 BD2	TR-FRET	8	-
TAF1L BD2	TR-FRET	106	-
BRPF1	TR-FRET	3150	~47
AlphaScreen	2231	~23	
BRPF3	TR-FRET	5550	~83
AlphaScreen	2425	~25	
BRD4	Various	>300-fold selectivity	>300

Q3: What are the known off-target effects of **BAY-299** on kinases?

To assess its kinase selectivity, **BAY-299** was screened against a large panel of kinases.

### Kinase Off-Target Profile

In a comprehensive screen of 300 kinases, **BAY-299** exhibited minimal off-target activity. At a concentration of 10  $\mu$ M, it showed less than 50% inhibitory activity against all kinases tested.<sup>[2]</sup> This indicates a high degree of selectivity for its primary bromodomain targets over the tested kinome.

Q4: Has **BAY-299** been profiled against other enzyme and receptor targets?

Yes, **BAY-299** was evaluated in a Eurofins CEREP Diversity Profile screen against a panel of 68 potential protein targets at a concentration of 10  $\mu$ M.<sup>[2][3]</sup> The results showed no significant inhibition or stimulation (>25%) for most targets.<sup>[2]</sup> However, minor activity was observed for a few targets, as detailed in the table below.

## Quantitative Data Summary: BAY-299 Off-Target Enzyme and Receptor Interactions

Off-Target	Assay Type	Concentration ( $\mu\text{M}$ )	% Inhibition/Stimulation
Adenosine A1 Receptor	Radioligand Binding	10	48% Inhibition
Chloride Channel (GABA-gated)	Radioligand Binding	10	23% Inhibition
Phosphodiesterase 2A1 (PDE2A1)	Enzyme Activity	10	49% Inhibition
Phosphodiesterase 5 (PDE5)	Enzyme Activity	10	-2% Stimulation

Q5: What experimental methods were used to determine the selectivity of **BAY-299**?

Several key in vitro and cellular assays were utilized to characterize the selectivity profile of **BAY-299**. Below are detailed methodologies for these experiments.

## Experimental Protocols

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Bromodomain Inhibition

This assay quantitatively measures the binding of **BAY-299** to bromodomains by monitoring the disruption of the interaction between a bromodomain-containing protein and a labeled histone peptide ligand.

- Reagent Preparation:
  - Prepare a 4X stock solution of the test compound (e.g., **BAY-299**) in assay buffer.
  - Prepare a 2X solution of the Europium-labeled anti-tag antibody and the tagged bromodomain protein in assay buffer.

- Prepare a 2X solution of the APC-labeled histone peptide ligand in assay buffer.
- Assay Procedure:
  - Add 5  $\mu$ L of the 4X test compound solution to the wells of a 384-well plate.
  - Add 10  $\mu$ L of the 2X bromodomain/antibody mixture to each well.
  - Incubate for 15 minutes at room temperature to allow for pre-equilibration.
  - Add 5  $\mu$ L of the 2X labeled histone peptide solution to initiate the binding reaction.
  - Incubate for the desired time (e.g., 60 minutes) at room temperature, protected from light.
- Data Acquisition:
  - Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).
  - Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the compound concentration to determine the IC<sub>50</sub> value.

## AlphaScreen Assay for Bromodomain Inhibition

This bead-based proximity assay measures the inhibition of the interaction between a bromodomain and a histone peptide.

- Reagent Preparation:
  - Prepare stock solutions of the test compound, biotinylated histone peptide, and His-tagged bromodomain protein.
  - Prepare a suspension of Streptavidin-coated Donor beads and anti-His-tag-coated Acceptor beads in assay buffer.
- Assay Procedure:
  - Add the test compound to the wells of a 384-well plate.

- Add the His-tagged bromodomain protein and biotinylated histone peptide to the wells.
- Incubate to allow for binding.
- Add the Donor and Acceptor bead mixture.
- Incubate in the dark to allow for bead-protein complex formation.
- Data Acquisition:
  - Read the plate using an AlphaScreen-compatible plate reader.
  - The signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the compound concentration to calculate the IC<sub>50</sub>.

## NanoBRET™ Cellular Assay for Bromodomain Target Engagement

This assay measures the binding of a compound to its target bromodomain within living cells.

- Cell Preparation:
  - Co-transfect cells with plasmids encoding a NanoLuc® luciferase-bromodomain fusion protein (the "donor") and a HaloTag®-histone fusion protein (the "acceptor").
  - Plate the transfected cells in a 96- or 384-well plate.
- Assay Procedure:
  - Treat the cells with the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.
  - Add varying concentrations of the test compound (**BAY-299**).
  - Add the NanoBRET™ Nano-Glo® substrate to measure NanoLuc® luminescence.
- Data Acquisition:

- Measure both the donor (luminescence at 460 nm) and acceptor (fluorescence at 618 nm) signals.
- Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the ratio against the compound concentration to determine the cellular IC50.

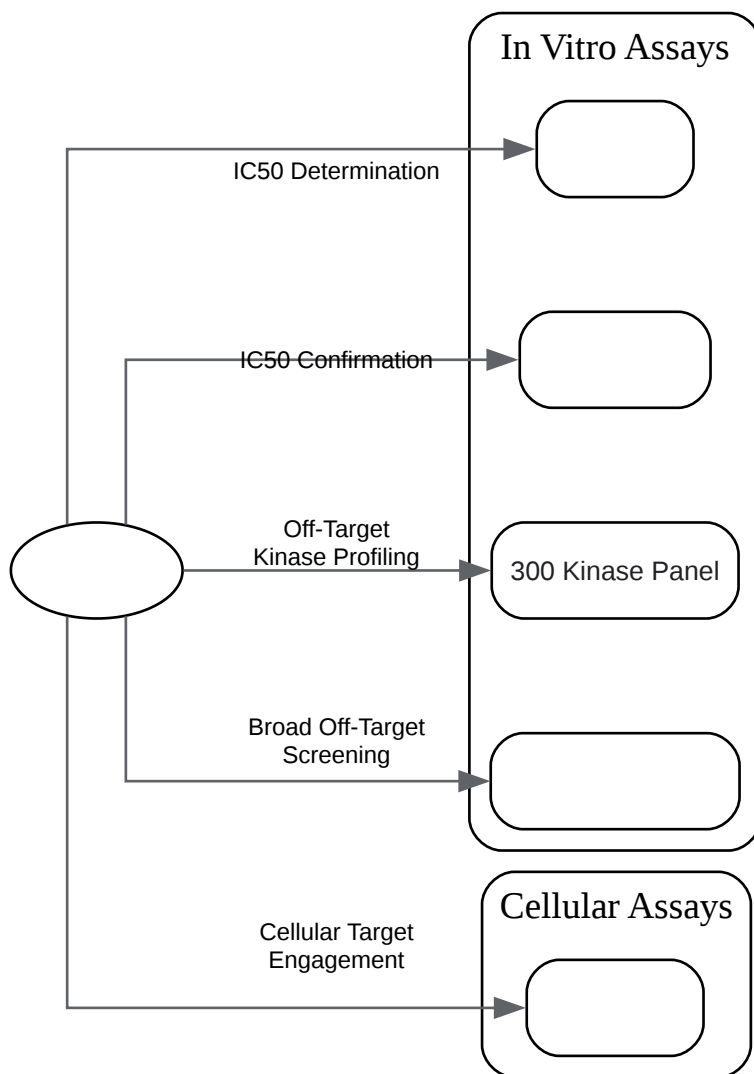
## Kinase Profiling Assay (General Protocol)

Kinase profiling is typically performed by specialized contract research organizations (CROs) using various assay formats. A common approach is a radiometric assay.

- Reaction Setup:
  - In a multi-well plate, combine the kinase, a suitable substrate (peptide or protein), and the test compound at the desired concentration (e.g., 10  $\mu$ M).
- Initiation and Incubation:
  - Initiate the kinase reaction by adding a mixture of ATP and radiolabeled ATP (e.g., [ $\gamma$ -<sup>33</sup>P]ATP).
  - Incubate the reaction mixture at a controlled temperature for a specific period.
- Termination and Detection:
  - Stop the reaction.
  - Separate the radiolabeled substrate from the unreacted radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane that captures the substrate.
  - Wash the membrane to remove unincorporated ATP.
- Data Analysis:
  - Quantify the radioactivity on the filter membrane using a scintillation counter.

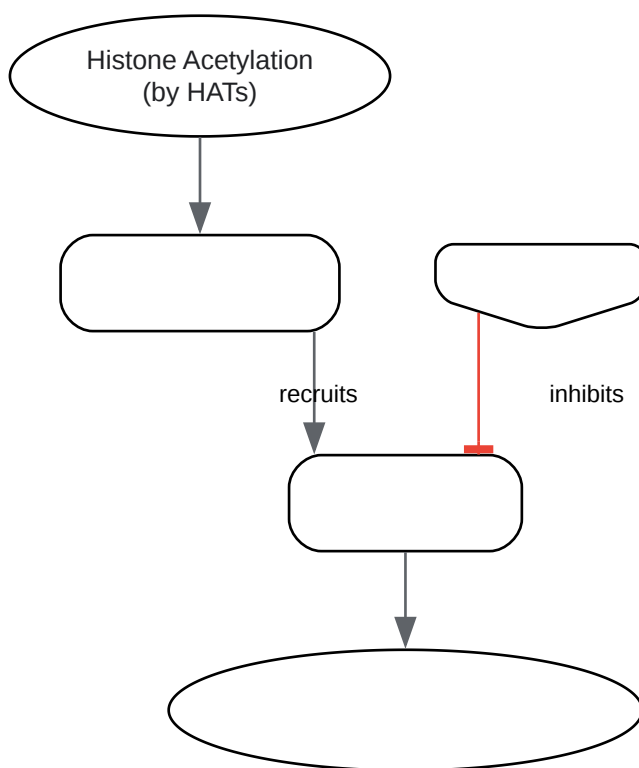
- Calculate the percent inhibition of kinase activity by the test compound relative to a control reaction without the compound.

## Visualizations



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Caption: Experimental workflow for characterizing **BAY-299** selectivity.



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Caption: **BAY-299** inhibits the recognition of acetylated histones.

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## References

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- To cite this document: BenchChem. [BAY-299 off-target effects on other kinases or enzymes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605933#bay-299-off-target-effects-on-other-kinases-or-enzymes]



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